molecular formula C19H21NO B1440694 1-Benzhydryl-3-cyclopropylazetidin-3-ol CAS No. 848192-90-5

1-Benzhydryl-3-cyclopropylazetidin-3-ol

Cat. No.: B1440694
CAS No.: 848192-90-5
M. Wt: 279.4 g/mol
InChI Key: MYMPBRDWANPNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-Benzhydryl-3-cyclopropylazetidin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes .

Preparation Methods

The synthesis of 1-Benzhydryl-3-cyclopropylazetidin-3-ol typically involves the reaction of cyclopropylmagnesium bromide with 1-benzhydryl-azetidin-3-one. The reaction is carried out in tetrahydrofuran (THF) at -78°C, followed by the addition of a saturated sodium bicarbonate solution and extraction with ether . This method provides a high yield of the desired product under controlled laboratory conditions.

Chemical Reactions Analysis

1-Benzhydryl-3-cyclopropylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-cyclopropylazetidin-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-Benzhydryl-3-cyclopropylazetidin-3-ol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the benzhydryl and cyclopropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-3-cyclopropylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(17-11-12-17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPBRDWANPNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

300 mg of 1-benzhydrylazetidin-3-one dissolved in 3.8 ml of tetrahydrofuran was added to 2 ml of 1M cyclopropyl magnesium bromide/tetrahydrofuran solution under ice water cooling, and the mixture was allowed to warm to room temperature and stirred for 30 minutes. The reaction solution was poured into a saturated aqueous solution of sodium carbonate and the mixture was subjected to extraction with diethyl ether, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and then the obtained residue was purified by silica gel column chromatography to obtain 334 mg of the objective compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
cyclopropyl magnesium bromide tetrahydrofuran
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0.5 M cyclopropylmagnesium bromide in THF (4.72 mL, 2.36 mmol), 1-benzhydryl-azetidin-3-one (200 mg, 0.843 mmol) in THF (3 mL) was added dropwise at −78° C. The reaction mixture was stirred at −78° C. for 2 hr. Then it was added saturated NaHCO3 solution and extracted with ether (3×20 mL). The organic layers were combined, dried (MgSO4) and concentrated to give a light yellow oil. The crude product was purified by Prep. HPLC column using CH3CN—H2O-ammonium acetate solvent system. Fractions were collected and concentrated. Then it was extracted with ethyl acetate. The organic layers were combined, dried (MgSO4) and concentrated to give a colorless oil as Grignard reaction product. (63 mg, 27% yield).
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.72 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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